Benzovindiflupyr

Catalog No.
S906918
CAS No.
1072957-71-1
M.F
C18H15Cl2F2N3O
M. Wt
398.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzovindiflupyr

CAS Number

1072957-71-1

Product Name

Benzovindiflupyr

IUPAC Name

N-[11-(dichloromethylidene)-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide

Molecular Formula

C18H15Cl2F2N3O

Molecular Weight

398.2 g/mol

InChI

InChI=1S/C18H15Cl2F2N3O/c1-25-7-11(15(24-25)17(21)22)18(26)23-12-4-2-3-8-9-5-6-10(13(8)12)14(9)16(19)20/h2-4,7,9-10,17H,5-6H2,1H3,(H,23,26)

InChI Key

CCCGEKHKTPTUHJ-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl

Synonyms

Solatenol

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl

Ecotoxicology

Field: This research is in the field of Ecotoxicology .

Application: Benzovindiflupyr, a new succinate dehydrogenase inhibitor (SDHI)-type fungicide, has been studied for its toxic effects on earthworms (Eisenia fetida) due to its traces remaining in soil .

Method: The study evaluated the eco-toxicity of different benzovindiflupyr doses (0.1, 1, 5, and 10 mg kg −1) on earthworms (Eisenia fetida) after long-term exposure .

Results: The study found that higher doses of benzovindiflupyr significantly inhibited the activities of respiratory chain complex II and succinate dehydrogenase (SDH) in E. fetida. It also induced reactive oxygen species (ROS) and lipid peroxidation (LPO) in earthworms. The weight of the earthworms significantly decreased after benzovindiflupyr exposure on days 21 and 28 .

Plant Pathology

Field: This research is in the field of Plant Pathology .

Application: Benzovindiflupyr, a pyrazole carboxamide fungicide, has been used against Clarireedia spp., which causes Dollar spot (DS), one of the most important diseases of turfgrasses worldwide .

Method: The study evaluated the baseline sensitivity, toxicity, and control efficacy of benzovindiflupyr against Clarireedia spp .

Results: The study found that benzovindiflupyr increased the number of hyphal offshoots and cell membrane permeability and inhibited oxalic acid production. It showed high protective and curative control efficacies in vivo and in field applications .

Crop Protection

Field: This research is in the field of Crop Protection .

Application: Benzovindiflupyr has been used in multiple crops including wheat, barley, grapes, apple, pear, pulses (peas and beans), soya bean, tomato, peppers, cucumber, summer squash, melons (cantaloupe), sweet corn, maize, cotton, peanuts, potatoes, sugarcane, rapeseed and coffee .

Method: The study received information on use patterns for benzovindiflupyr in these crops and additional analytical methods and supervised field trials on these crops .

Drought Stress Management

Field: This research is in the field of Drought Stress Management .

Application: Benzovindiflupyr’s primary use is as a fungicide with a broad spectrum of control of foliar pathogens in wheat. It has also been studied for its potential physiological effects in managing drought stress .

Method: The study differentiated fungicidal effects from potential physiological effects by discussing results from drought‐stressed field trials reported as disease‐free .

Control of Verticillium Dahliae

Application: Benzovindiflupyr, a succinate dehydrogenase inhibitor (SDHI), has been used to control Verticillium dahliae, a soilborne fungus that causes Verticillium wilt in a wide range of hosts .

Method: The study evaluated the effectiveness of Benzovindiflupyr in controlling V. dahliae .

Results: The study found that Benzovindiflupyr effectively controls V. dahliae. Frequent applications of the chemical may expedite the development of fungicide resistance in the pathogen .

Benzovindiflupyr is a broad-spectrum fungicide classified within the chemical group of pyrazole carboxamides. It is primarily utilized in agricultural practices to combat various fungal pathogens affecting crops. The compound operates by inhibiting succinate dehydrogenase, a critical enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy metabolism and leading to cell death . Its chemical structure features a unique arrangement of functional groups that enhances its efficacy against resistant fungal strains, making it a valuable tool in integrated pest management strategies .

Benzovindiflupyr acts by inhibiting the succinate dehydrogenase enzyme (SDHI) within the fungal mitochondrial complex II [, ]. SDHI plays a crucial role in the fungal respiratory chain, and its inhibition disrupts energy production in the fungus, ultimately leading to cell death [].

  • Acute Toxicity:
    • Low acute oral toxicity in mammals [].
    • Classified as “practically non-toxic” to adult honey bees for contact exposure [].
    • Data on chronic oral toxicity and larval bee exposure is limited [].
  • Environmental Impact:
    • Exhibits high persistence in soil and aquatic environments [].
    • Further research is needed to fully assess its long-term environmental impact.

Please note:

  • Always refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions for benzovindiflupyr.
  • Regulatory requirements for pesticide use may vary depending on location.
, starting from simpler organic compounds. Key reactions include:

  • Formation of Intermediates: The initial step involves the reaction of 5-amino-1,2,3,4-tetrahydro-1,4-methanonaphthalene-9-phenol with phthalic anhydride to produce N-(1,2,3,4-tetrahydro-1,4-methano-naphthalene-9-phenol-5-yl)-phthalimide. This intermediate undergoes further transformations to yield benzovindiflupyr .
  • Cyclization and Substitution Reactions: Subsequent reactions involve cyclization processes and halogen substitutions that refine the molecular structure into its final form .
  • Catalytic Processes: The use of catalysts such as 2,2,6,6-tetramethylpiperidine-N-oxide during various steps enhances reaction efficiency and selectivity .

Benzovindiflupyr exhibits significant antifungal activity against a range of plant pathogens. Its mechanism of action as a succinate dehydrogenase inhibitor disrupts cellular respiration in fungi, leading to effective control over diseases caused by pathogens such as Didymella bryoniae and Sclerotinia sclerotiorum . Studies have demonstrated its effectiveness in preventing mycelial growth and sclerotial production in these organisms, contributing to its role in crop protection .

Additionally, research indicates that benzovindiflupyr has a low toxicity profile for non-target organisms when applied according to recommended guidelines. This characteristic enhances its appeal as a sustainable agricultural solution .

The synthesis of benzovindiflupyr can be summarized through the following methods:

  • Multi-step Synthesis: The process begins with the preparation of key intermediates through reactions involving phthalic anhydride and various amines. This is followed by cyclization and substitution reactions to form benzovindiflupyr.
  • Solvent Use: Organic solvents such as toluene and xylene are employed during the synthesis to facilitate reactions at elevated temperatures .
  • Catalytic Reduction: Catalysts are used strategically throughout the synthesis to improve yields and reduce by-products, making the process more environmentally friendly .

Benzovindiflupyr is primarily applied in agriculture as a fungicide for crops such as:

  • Vegetables (e.g., cucumbers and tomatoes)
  • Fruits (e.g., strawberries)
  • Field crops (e.g., wheat)

It is particularly effective against diseases like powdery mildew and leaf spots, contributing to increased crop yields and quality . The compound is also being evaluated for potential use in other sectors due to its unique mode of action.

Research on benzovindiflupyr has explored its interactions with various biological systems:

  • Pharmacokinetics: Studies have shown that after oral administration in rats, benzovindiflupyr is primarily excreted through feces, with minimal urinary excretion observed. This suggests efficient absorption and metabolism within biological systems .
  • Toxicological Assessments: Evaluations indicate that at high concentrations (300 ppm), benzovindiflupyr can induce changes in clinical chemistry parameters such as globulin and triglyceride levels, although it remains generally safe for use within recommended limits .

Benzovindiflupyr shares similarities with other fungicides within the pyrazole carboxamide class but stands out due to its specific mechanism of action and efficacy against resistant strains. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
BoscalidSuccinate dehydrogenase inhibitionBroad-spectrum activity against various fungi
FluopyramSuccinate dehydrogenase inhibitionEffective against specific resistant strains
PydiflumetofenSuccinate dehydrogenase inhibitionNovel structure with lower resistance risk

Benzovindiflupyr's unique structural characteristics contribute to its effectiveness against certain pathogens that have developed resistance to other fungicides in this class .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

397.0560238 g/mol

Monoisotopic Mass

397.0560238 g/mol

Heavy Atom Count

26

Wikipedia

Benzovindiflupyr

Use Classification

Agrochemicals -> Pesticides
Fungicides

Dates

Modify: 2023-08-15

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